2-(1-(叔丁氧羰基)-3-氟哌啶-4-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

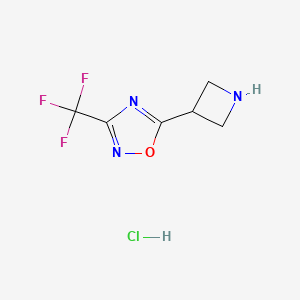

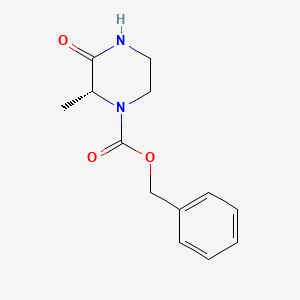

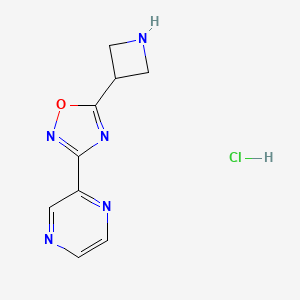

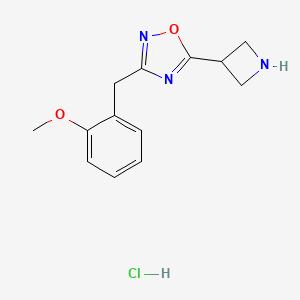

“2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid” is a compound that is useful as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates . It is also known as a “Rigid linker for PROTAC® development” with an empirical formula of C15H23N3O4 .

Synthesis Analysis

The synthesis of compounds like “2-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)acetic acid” often involves the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is one of the more widely used amine protecting group . The most common method for its deprotection uses TFA and generally requires large excesses . Another well-established method for faster (~ 10-30 min) and selective deprotection (in most cases) of Boc group utilizes (4M) HCl/dioxane .科学研究应用

科学研究主题

1. 化学合成和表征

研究通常集中于复杂有机化合物的合成和表征。这些研究提供了对化合物的化学性质、稳定性和反应性的见解。例如,使用有机溶剂和超临界流体的反应萃取等方法展示了从水溶液中分离羧酸的创新方法,强调了了解化学行为和相互作用对于实际应用的重要性 (Djas & Henczka, 2018)。

2. 环境影响和降解

对有机化合物对环境的影响和降解途径的研究至关重要,包括它们在土壤和水中的行为。例如,对 2,4-D 除草剂毒性的综述总结了全球趋势,并指出了当前对除草剂影响理解的差距,强调了研究化学化合物在环境中的归宿的重要性 (Zuanazzi 等人,2020)。

3. 微生物相互作用

复杂有机化合物与微生物之间的相互作用,包括生物降解途径和特定微生物在分解这些化合物中的作用,是一个重要的研究领域。例如,对细菌分解吲哚-3-乙酸的研究揭示了可能影响类似化合物降解的微生物途径 (Laird 等人,2020)。

4. 在生物技术和医学中的应用

研究还探讨了复杂有机化合物在生物技术和医学中的应用,包括它们作为药物开发前体的潜力、它们的抗菌特性以及它们在医疗中的用途。探索从微生物途径生产商业上重要的化学品的挥发性脂肪酸是一个例子,说明有机化合物如何与生物技术进步不可分割 (Bhatia & Yang, 2017)。

安全和危害

The safety data sheet for a similar compound “{2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl} acetic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

It is known that the compound is used as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

The compound interacts with its targets through the formation of a ternary complex, which is a characteristic feature of PROTACs . The compound serves as a linker, connecting the protein target to an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The compound plays a role in the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells . By facilitating the degradation of specific proteins, the compound can influence various biochemical pathways depending on the function of the targeted proteins.

Result of Action

The result of the compound’s action is the degradation of specific protein targets . This can have various molecular and cellular effects depending on the function of the degraded proteins. For example, if the targeted protein is a key player in a disease pathway, its degradation could potentially lead to therapeutic benefits.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other biomolecules, and the specific cellular context

属性

IUPAC Name |

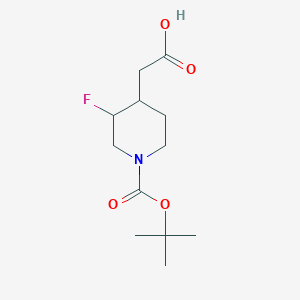

2-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-5-4-8(6-10(15)16)9(13)7-14/h8-9H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBYZDLGSYTGHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373502-96-5 |

Source

|

| Record name | 2-{1-[(tert-butoxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)

![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)